molecular formula C16H10N4O B7786436 4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile

4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile

Cat. No.: B7786436
M. Wt: 274.28 g/mol
InChI Key: HVMPDLXOJHIWFW-UHFFFAOYSA-N
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Description

The compound with the identifier “4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile” is a chemical substance listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile” involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

In an industrial setting, the production of “this compound” may involve large-scale chemical reactions using specialized equipment. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

The compound “4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile” can undergo various types of chemical reactions, including:

    Oxidation: The compound may react with oxidizing agents to form oxidized products.

    Reduction: It can be reduced using reducing agents to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature and pressure, are optimized to achieve the desired products.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

The compound “4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound may be used in biological studies to investigate its effects on different biological systems.

    Industry: The compound can be used in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of “4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile” involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile” include other chemical substances with comparable structures and properties. These compounds may share similar functional groups or chemical reactivity.

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and the particular effects it exerts in various applications. Compared to similar compounds, “this compound” may offer distinct advantages in terms of reactivity, stability, or biological activity.

Conclusion

The compound “this compound” is a versatile chemical substance with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a valuable tool for chemists, biologists, and industrial researchers.

Properties

IUPAC Name

4-oxo-6-phenyl-2-pyridin-2-yl-1H-pyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O/c17-10-12-14(11-6-2-1-3-7-11)19-15(20-16(12)21)13-8-4-5-9-18-13/h1-9H,(H,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMPDLXOJHIWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=C(C(=O)N=C(N2)C3=CC=CC=N3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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